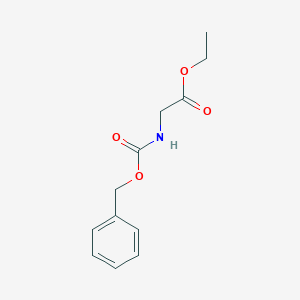

N-Cbz-glycine Ethyl Ester

Description

The exact mass of the compound Ethyl 2-(((benzyloxy)carbonyl)amino)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617251. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(phenylmethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-16-11(14)8-13-12(15)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIHOTOFCDNWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150751 | |

| Record name | Ethyl N-benzyloxycarbonyl-2-glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145-81-9 | |

| Record name | N-[(Phenylmethoxy)carbonyl]glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-benzyloxycarbonyl-2-glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-benzyloxycarbonyl-2-glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(phenylmethoxycarbonylamino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-Cbz-glycine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of N-Cbz-glycine ethyl ester, a crucial reagent in peptide synthesis and other areas of organic chemistry.[1] This document details the compound's key physical characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its synthesis and purification.

Core Physical Properties

This compound, also known as ethyl 2-(((benzyloxy)carbonyl)amino)acetate, is a derivative of the amino acid glycine.[1] The presence of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom is pivotal for its application in controlled chemical syntheses, particularly in the construction of peptides and other complex organic molecules.[1]

The physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C12H15NO4 | [2][3] |

| Molecular Weight | 237.25 g/mol | [4] |

| Appearance | White or off-white crystalline solid/powder | [4] |

| Melting Point | 80-85 °C (range), 81-82 °C (specific) | [2] |

| Boiling Point | 376.3 °C at 760 mmHg | [2] |

| Density | 1.162 g/cm³ | |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons; low solubility in water. | |

| Flash Point | 181.4 °C | |

| Vapor Pressure | 7.32E-06 mmHg at 25°C | |

| pKa | 10.97 ± 0.46 (Predicted) |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

The melting point of a solid is a critical indicator of its purity.[5] Pure crystalline compounds typically exhibit a sharp melting point, while impurities will broaden and depress the melting range.[6]

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed and recorded.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[5]

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.[5] The dry powder is then packed into a capillary tube to a height of about 2-3 mm.[8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[7]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (around 81-82 °C).[8] The heating rate is then reduced to about 1-2 °C per minute to allow for accurate observation.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5] For a pure sample, this range should be narrow.

Understanding the solubility of this compound is essential for its use in reactions, for purification via recrystallization, and for extraction processes.

Principle: A systematic approach is used to determine the solubility of the compound in various solvents, typically starting with water and then moving to organic solvents.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

-

Spatula

-

Analytical balance

Procedure:

-

Water Solubility:

-

Organic Solvent Solubility:

-

Repeat the process with various organic solvents such as ethanol, diethyl ether, and dichloromethane.[9]

-

For each solvent, add approximately 25 mg of the compound to 0.75 mL of the solvent in small portions, with vigorous mixing.

-

Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent. This compound is expected to be soluble in many common organic solvents.

-

Logical Workflow: Synthesis and Purification

Since this compound is a synthetic compound primarily used as a protecting group, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates a typical workflow for its synthesis and subsequent purification, a critical process for ensuring its quality for research and development.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. echemi.com [echemi.com]

- 5. scribd.com [scribd.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. westlab.com [westlab.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Navigating the Solubility Landscape of N-Cbz-glycine Ethyl Ester: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of key chemical entities is paramount for successful formulation, synthesis, and purification processes. This technical guide delves into the solubility characteristics of N-Cbz-glycine ethyl ester, a crucial building block in peptide synthesis and pharmaceutical development.

General Solubility Profile of this compound

This compound is generally characterized as a white to off-white crystalline solid. It exhibits good solubility in a variety of common organic solvents. This includes alcohols, ethers, and chlorinated hydrocarbons. Conversely, it demonstrates low solubility in water.[1] This solubility profile is critical for its application in organic synthesis, particularly in peptide chemistry, where it is used as a protected form of the amino acid glycine to prevent unintended reactions.

Quantitative Solubility Data for N-Cbz-glycine

As a proxy to understand the solubility behavior of the ethyl ester, the following tables summarize the mole fraction solubility (x₁) of N-Cbz-glycine in fourteen different organic solvents at temperatures ranging from 283.15 K to 323.15 K. This data is derived from a comprehensive study utilizing a static gravimetric method.

Table 1: Mole Fraction Solubility (x₁) of N-Cbz-glycine in Alcohols

| Temperature (K) | Methanol | Ethanol | n-Propanol | iso-Propanol | n-Butanol | iso-Butanol | n-Pentanol |

| 283.15 | 0.0891 | 0.0553 | 0.0385 | 0.0456 | 0.0298 | 0.0215 | 0.0241 |

| 288.15 | 0.1035 | 0.0649 | 0.0454 | 0.0532 | 0.0351 | 0.0254 | 0.0284 |

| 293.15 | 0.1201 | 0.0762 | 0.0535 | 0.0621 | 0.0413 | 0.0301 | 0.0335 |

| 298.15 | 0.1392 | 0.0893 | 0.0631 | 0.0725 | 0.0486 | 0.0356 | 0.0396 |

| 303.15 | 0.1611 | 0.1046 | 0.0743 | 0.0845 | 0.0571 | 0.0421 | 0.0468 |

| 308.15 | 0.1862 | 0.1224 | 0.0874 | 0.0984 | 0.0669 | 0.0497 | 0.0552 |

| 313.15 | 0.2148 | 0.1430 | 0.1026 | 0.1145 | 0.0784 | 0.0585 | 0.0651 |

| 318.15 | 0.2475 | 0.1668 | 0.1204 | 0.1329 | 0.0917 | 0.0688 | 0.0767 |

| 323.15 | 0.2847 | 0.1944 | 0.1410 | 0.1541 | 0.1072 | 0.0808 | 0.0902 |

Table 2: Mole Fraction Solubility (x₁) of N-Cbz-glycine in Ketones, Esters, and Other Solvents

| Temperature (K) | Acetone | 2-Butanone | Methyl Acetate | Ethyl Acetate | Acetonitrile | Dichloromethane | Water |

| 283.15 | 0.0652 | 0.0518 | 0.0481 | 0.0392 | 0.0195 | 0.0035 | 0.0008 |

| 288.15 | 0.0763 | 0.0607 | 0.0564 | 0.0462 | 0.0231 | 0.0042 | 0.0009 |

| 293.15 | 0.0892 | 0.0712 | 0.0662 | 0.0544 | 0.0274 | 0.0051 | 0.0011 |

| 298.15 | 0.1042 | 0.0835 | 0.0777 | 0.0641 | 0.0325 | 0.0061 | 0.0013 |

| 303.15 | 0.1216 | 0.0979 | 0.0912 | 0.0754 | 0.0385 | 0.0073 | 0.0015 |

| 308.15 | 0.1417 | 0.1147 | 0.1070 | 0.0886 | 0.0455 | 0.0088 | 0.0018 |

| 313.15 | 0.1650 | 0.1342 | 0.1255 | 0.1040 | 0.0537 | 0.0105 | 0.0021 |

| 318.15 | 0.1918 | 0.1569 | 0.1470 | 0.1219 | 0.0633 | 0.0126 | 0.0025 |

| 323.15 | 0.2227 | 0.1832 | 0.1719 | 0.1428 | 0.0746 | 0.0151 | 0.0030 |

Experimental Protocol: Static Gravimetric Method for Solubility Determination

The following provides a detailed methodology for determining the solubility of a solid compound in a solvent, as adapted from the study on N-Cbz-glycine.

Objective: To determine the equilibrium solubility of a solid solute in a given solvent at various temperatures.

Materials and Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer

-

Thermostatic water bath with temperature control

-

Analytical balance (precision of ±0.1 mg)

-

Drying oven

-

Syringe with a filter (e.g., 0.45 μm pore size)

Procedure:

-

Sample Preparation: Add an excess amount of the solid solute to a known mass of the solvent in the jacketed glass vessel. This ensures that a saturated solution is formed.

-

Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture vigorously using the magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally (typically several hours).

-

Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vessel for a predetermined period.

-

Sample Withdrawal: Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a filter. The filter ensures that no solid particles are transferred.

-

Gravimetric Analysis: Transfer the withdrawn sample into a pre-weighed container. Evaporate the solvent completely in a drying oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

-

Calculation: The mole fraction solubility (x₁) is calculated using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved solute.

-

M₁ is the molar mass of the solute.

-

m₂ is the mass of the solvent.

-

M₂ is the molar mass of the solvent.

-

-

Temperature Variation: Repeat the procedure for each desired temperature point to generate a solubility curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the static gravimetric method for solubility determination.

References

N-Cbz-Glycine Ethyl Ester: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of N-Cbz-glycine ethyl ester, a critical reagent for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, experimental protocols for its use in peptide synthesis, and relevant workflow diagrams.

Core Compound Data

This compound, systematically named ethyl 2-(((benzyloxy)carbonyl)amino)acetate, is a derivative of the amino acid glycine. The N-Cbz (carboxybenzyl) protecting group makes it an invaluable tool in synthetic chemistry, particularly in peptide synthesis, by preventing unintended reactions at the amine functionality.[1]

| Property | Value | Source |

| CAS Number | 1145-81-9 | [2] |

| Molecular Formula | C12H15NO4 | [2] |

| Molecular Weight | 237.25 g/mol | |

| Synonyms | Ethyl N-benzyloxycarbonylglycinate, Z-Gly-OEt | [2] |

Experimental Protocols

This compound is primarily utilized as a building block in peptide synthesis. The following protocols detail its application in the formation of a dipeptide and the subsequent deprotection of the Cbz group.

Peptide Coupling: Synthesis of a Dipeptide Ester

This protocol describes the coupling of an N-Cbz protected amino acid with an amino acid ester, a fundamental step in solution-phase peptide synthesis.

Materials:

-

N-Cbz-amino acid (e.g., N-Cbz-L-leucine)

-

Glycine ethyl ester hydrochloride

-

Coupling agent (e.g., methoxyacetylene or a carbodiimide)

-

Base (e.g., triethylamine or sodium carbonate)

-

Solvent (e.g., ethyl acetate, dichloromethane)

-

2 N Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Free Amino Ester: To a solution of glycine ethyl ester hydrochloride in a suitable solvent, add an equimolar amount of a base, such as triethylamine, to neutralize the hydrochloride and generate the free amino ester.

-

Coupling Reaction: In a separate flask, dissolve the N-Cbz-amino acid and the coupling agent in the same solvent. Add the solution of the free amino acid ester to this mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the organic layer sequentially with 2 N hydrochloric acid solution, water, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide ester.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure N-Cbz-dipeptide ethyl ester.

Deprotection of the Cbz Group

This protocol outlines the removal of the N-Cbz protecting group to liberate the free amine of the peptide for further chain elongation.

Materials:

-

N-Cbz-dipeptide ethyl ester

-

Palladium on charcoal (Pd/C) catalyst (10%)

-

Solvent (e.g., methanol, ethanol)

-

Hydrogen gas source (e.g., hydrogen balloon or hydrogenation apparatus)

Procedure:

-

Reaction Setup: Dissolve the N-Cbz-dipeptide ethyl ester in a suitable solvent in a flask equipped with a stir bar.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Isolation: Wash the celite pad with the solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected dipeptide ethyl ester.

Workflow and Pathway Diagrams

The following diagrams illustrate the key processes involving this compound.

Caption: Workflow for the synthesis of an N-Cbz-protected dipeptide ester.

Caption: Workflow for the deprotection of the N-Cbz group.

While this compound is a cornerstone in synthetic peptide chemistry, there is no significant evidence in the current literature to suggest its direct involvement in biological signaling pathways. Its primary role is that of a synthetic intermediate in the laboratory.

References

A Technical Guide to the Synthesis of N-Cbz-Glycine Ethyl Ester from Glycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic route to N-(Benzyloxycarbonyl)glycine ethyl ester (N-Cbz-glycine ethyl ester), a crucial building block in peptide synthesis and pharmaceutical development. The process is a staple in organic chemistry, demonstrating fundamental principles of amino acid protection. The synthesis is presented as a two-stage process, beginning with the esterification of glycine to form its ethyl ester hydrochloride salt, followed by the N-protection of the resulting amino ester using benzyl chloroformate under Schotten-Baumann conditions.

Stage 1: Synthesis of Glycine Ethyl Ester Hydrochloride

The initial step involves the conversion of glycine into its corresponding ethyl ester hydrochloride via Fischer esterification. This reaction utilizes an excess of ethanol as both the solvent and reactant, with a strong acid catalyst. Thionyl chloride is a common and effective reagent for this purpose, as it reacts with ethanol in situ to generate HCl and sulfur dioxide, driving the reaction forward.

Experimental Protocol: Fischer Esterification

This protocol is based on established methods for the esterification of amino acids.[1][2]

-

Reaction Setup : A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with absolute ethanol (e.g., 1000 mL).

-

Acid Catalyst Generation : The flask is cooled to a temperature between -10°C and 0°C using an ice-salt bath. Thionyl chloride (e.g., 2.0-2.2 equivalents) is added dropwise to the cooled ethanol while stirring. This exothermic reaction generates the necessary HCl catalyst in situ.

-

Addition of Glycine : Once the addition of thionyl chloride is complete and the solution has stabilized, glycine (1.0 equivalent) is added portion-wise to the mixture.[1]

-

Reaction : The ice bath is removed, and the reaction mixture is heated to reflux for a period of 2 to 4 hours.[1][3]

-

Workup and Isolation : After the reaction is complete, the mixture is cooled to room temperature. The excess ethanol and any remaining thionyl chloride are removed under reduced pressure using a rotary evaporator.[2]

-

Purification : To ensure complete removal of residual reagents, the resulting white solid is triturated with fresh ethanol twice, with the solvent being removed by rotary evaporation each time.[2] The crude product is then purified by recrystallization from absolute ethanol to yield fine, colorless needles of glycine ethyl ester hydrochloride.[2][4] The final product should be dried under a high vacuum. A typical yield for this procedure is around 90%.[2]

Quantitative Data: Stage 1

Table 1: Reagents and Typical Molar Ratios for Esterification

| Reagent | Molar Ratio | Purpose |

|---|---|---|

| Glycine | 1.0 | Starting Material |

| Absolute Ethanol | Solvent / Reagent | Ester Source & Medium |

| Thionyl Chloride | 1.2 - 2.1 | Acid Catalyst Source[1][3] |

Table 2: Characterization of Glycine Ethyl Ester Hydrochloride

| Parameter | Value | Reference |

|---|---|---|

| Appearance | Colorless, acicular solid | [1] |

| Melting Point | 142–144 °C | [4][5] |

| Yield | ~90% | [2] |

| ¹H-NMR (300 MHz, CD₃OD) | δ=4.30 (q, 2H), 3.83 (s, 2H), 1.32 (t, 3H) ppm | [1] |

| ¹³C-NMR (75 MHz, CD₃OD) | δ=167.53, 63.46, 41.09, 14.39 ppm |[1] |

Stage 2: N-Protection via Schotten-Baumann Reaction

The second stage involves the protection of the amino group of glycine ethyl ester using benzyl chloroformate (Cbz-Cl). This is achieved through the Schotten-Baumann reaction, a method for synthesizing amides from amines and acid chlorides.[6] The reaction is performed in a two-phase system (organic/aqueous) with a base to neutralize the hydrochloric acid generated during the acylation.[7] The base deprotonates the glycine ethyl ester hydrochloride, liberating the free amine to act as a nucleophile.

Experimental Protocol: Cbz-Protection

-

Reaction Setup : Glycine ethyl ester hydrochloride (1.0 equivalent) is dissolved in water in a flask placed in an ice bath to maintain a temperature of 0-5°C. An immiscible organic solvent such as diethyl ether or dichloromethane is added.[7]

-

Reagent Addition : While stirring the biphasic mixture vigorously, benzyl chloroformate (1.0-1.1 equivalents) and an aqueous solution of a base (e.g., 2N NaOH or saturated sodium carbonate) are added concurrently but separately via dropping funnels.[8] The rate of addition should be controlled to keep the temperature below 5°C and maintain the aqueous layer at a pH above 8.

-

Reaction : After the addition is complete, the mixture is stirred vigorously for an additional 1-2 hours, allowing it to slowly warm to room temperature.[9]

-

Workup and Isolation : The reaction mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted once more with the organic solvent. The combined organic layers are washed successively with cold 0.5 N HCl, water, and finally a saturated sodium bicarbonate solution.[10]

-

Purification : The organic solution is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed by rotary evaporation.[10] The resulting crude product, which may be an oil or a solid, is purified by recrystallization, typically from a solvent mixture like ethyl acetate and petroleum ether, to yield pure this compound as a white crystalline solid.[10][11]

Quantitative Data: Stage 2

Table 3: Reagents for Cbz-Protection

| Reagent | Purpose |

|---|---|

| Glycine Ethyl Ester HCl | Starting Material |

| Benzyl Chloroformate | Cbz Protecting Group Source |

| Sodium Hydroxide / Carbonate | Base (Neutralizes HCl, liberates free amine) |

| Dichloromethane / Diethyl Ether | Organic Solvent |

| Ethyl Acetate / Petroleum Ether | Recrystallization Solvents |

Table 4: Characterization of this compound | Parameter | Value | Reference | | :--- | :--- | | Appearance | White crystalline solid |[11] | | Melting Point | 79–85 °C |[10][11] | | Solubility | Soluble in organic solvents (alcohols, ethers), low solubility in water. |[11] |

Synthesis Workflow

The overall synthetic pathway from the starting material to the final protected amino acid ester is depicted in the workflow diagram below.

Caption: Experimental workflow for the two-stage synthesis of this compound.

References

- 1. Glycine ethyl ester hydrochloride: Synthesis and Applications_Chemicalbook [chemicalbook.com]

- 2. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. CN1733705A - Ethyl glycinate hydrochloride production method - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]

- 11. chembk.com [chembk.com]

The Versatility of N-Cbz-Glycine Ethyl Ester in Modern Organic Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Cbz-glycine ethyl ester, a cornerstone building block in organic synthesis, offers a unique combination of stability and reactivity, making it an invaluable tool in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its key applications, from its traditional role in peptide chemistry to its emerging use in the synthesis of diverse heterocyclic scaffolds and peptidomimetics. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its practical application in the laboratory.

Core Application: A stalwart in Peptide Synthesis

The primary and most well-established application of this compound is in peptide synthesis. The N-Cbz (benzyloxycarbonyl) group serves as a robust protecting group for the amine functionality of glycine, preventing unwanted side reactions during peptide coupling.[1][2] The ethyl ester protects the C-terminus, allowing for sequential peptide bond formation.

The general workflow for incorporating a glycine residue using this compound involves two key steps: peptide coupling and deprotection.

Peptide Coupling: The carboxylic acid of an N-protected amino acid is activated and then reacted with the free amine of a deprotected amino acid ester. In the context of this compound, it can either be the N-terminal or the C-terminal coupling partner after appropriate deprotection.

Deprotection: The Cbz group is typically removed via catalytic hydrogenolysis, a mild and efficient method that liberates the free amine for subsequent coupling reactions.[2]

Quantitative Data for Peptide Coupling Reactions

The following table summarizes various peptide coupling reactions involving N-Cbz protected amino acids and glycine ethyl ester, highlighting the reaction conditions and yields.

| N-Cbz-Amino Acid | Coupling Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.P. of Product (°C) | Reference |

| N-Cbz-L-leucine | Methoxy acetylene | Ethyl acetate | 50 | 3 | - | 102-104 | [2] |

| N-Cbz-S-benzyl-cysteine | Ethoxy acetylene | Ethyl acetate | 60 | 3 | - | 98 | [2] |

| N-Cbz-glycine | Methoxy acetylene | Ethyl alcohol | 50 | 3 | - | 100-102 | [2] |

| N-Cbz-L-glutamic acid-α-ethyl ester | Methoxy acetylene | - | reflux | 2 | 70 | 105 | [2] |

| N-Cbz-glycine | L-phenylalanine-benzyl ester | Ethyl acetate | 60 | - | 90 | 74 | [2] |

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-L-leucyl-glycine-ethylester [2]

-

Mix equimolecular quantities of glycine-ethyl ester and N-Cbz-L-leucine with methoxy acetylene (1.3 mol per mol of glycine ester).

-

Heat the mixture under reflux in a water bath at 50°C for 3 hours to form a homogeneous solution.

-

Cool the solution and add ether.

-

Wash the mixture successively with an ice-cold potassium carbonate solution, water, an ice-cold 0.5 N hydrochloric acid solution, and water.

-

Dry the solution over sodium sulphate.

-

Evaporate the ether slowly to crystallize the peptide.

-

Collect the crystals by suction and wash with a small amount of ice-cold ether. The melting point of the resulting peptide ester is 102-104°C.

Protocol 2: Deprotection of the Cbz Group

-

Dissolve the N-Cbz protected peptide in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Synthesis of Heterocyclic Compounds

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in medicinal chemistry.

Piperazine-2,5-diones (Diketopiperazines)

Diketopiperazines are cyclic dipeptides that can be synthesized from amino acid esters. N-Cbz-glycylglycine ethyl ester, formed by the coupling of N-Cbz-glycine and glycine ethyl ester, can undergo intramolecular cyclization upon deprotection to yield piperazine-2,5-dione (cyclo(Gly-Gly)).[3]

Protocol 3: General Procedure for Diketopiperazine Synthesis from Dipeptide Esters [3]

-

Deprotect the N-terminal protecting group of the dipeptide ester (e.g., N-Cbz-glycylglycine ethyl ester) using appropriate conditions (e.g., catalytic hydrogenolysis for Cbz).

-

Dissolve the resulting dipeptide ester in a high-boiling point solvent such as ethylene glycol or Dowtherm A.

-

Heat the solution to reflux to induce intramolecular cyclization and elimination of ethanol.

-

Cool the reaction mixture to allow the diketopiperazine to crystallize.

-

Collect the product by filtration and wash with a suitable solvent.

Application in Multicomponent Reactions (MCRs) for Peptidomimetic and Library Synthesis

Multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for rapidly generating molecular diversity. While direct examples utilizing this compound are not extensively documented, its derivatives and analogous structures are widely employed in MCRs to create peptidomimetics and compound libraries.[4][5]

The general principle involves the reaction of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a one-pot synthesis. N-Cbz-glycine (after hydrolysis of the ester) can serve as the carboxylic acid component, or glycine ethyl ester can be used as the amine component in an Ugi reaction.

The products of these reactions are highly functionalized and can serve as scaffolds for further chemical modifications, making them valuable in drug discovery for the rapid exploration of chemical space.

Precursor for Chiral Building Blocks

N-Cbz-glycine derivatives, including the ethyl ester, can be utilized as starting materials for the synthesis of more complex chiral building blocks. For instance, Horner-Wadsworth-Emmons reaction of an N-Cbz-glycine phosphonate with an aldehyde, followed by asymmetric hydrogenation, can lead to the formation of chiral α-amino acids.[6]

Quantitative Data for Chiral Building Block Synthesis

| Starting Material | Reagent 1 | Reagent 2 | Product | ee (%) | Reference |

| N-(benzyloxycarbonyl)-α-phosphonoglycine trimethyl ester | 2,4-dimethylbenzaldehyde | DBU | (S)-amido ester | >98 | [6] |

Protocol 4: Synthesis of a Chiral Amido Ester [6]

-

To a solution of N-(benzyloxycarbonyl)-α-phosphonoglycine trimethyl ester (1.1 eq) in dichloromethane, add DBU (1.05 eq).

-

Stir the reaction mixture for 30 minutes, then add the aldehyde (1.0 eq).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by adding aqueous HCl and extracting with an organic solvent.

-

Purify the crude product by chromatography to yield the amidoacrylate.

-

Subject the amidoacrylate to catalytic hydrogenation with a chiral catalyst (e.g., (S,S)-DuPHOS) to obtain the chiral amido ester.

Conclusion

This compound remains a highly relevant and versatile reagent in modern organic synthesis. Its utility extends far beyond its traditional role in peptide synthesis, finding applications in the construction of complex heterocyclic systems, the rapid generation of molecular diversity through multicomponent reactions, and the synthesis of valuable chiral building blocks. The detailed protocols and quantitative data provided in this guide aim to empower researchers to effectively harness the full potential of this fundamental synthetic tool.

References

- 1. chembk.com [chembk.com]

- 2. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]

- 3. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 4. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 5. Passerini reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Carboxybenzyl (Cbz or Z) protecting group holds a seminal position in the history and practice of peptide synthesis. Introduced by Max Bergmann and Leonidas Zervas in 1932, it was the first widely adopted Nα-protecting group that enabled the controlled, stepwise assembly of amino acids, revolutionizing the field of peptide chemistry.[1][2] Despite the later development of other key protecting groups like Boc and Fmoc, the Cbz group remains a vital tool in the synthetic chemist's arsenal due to its unique stability profile, reliability, and versatile deprotection methods. This technical guide provides a comprehensive examination of the Cbz protecting group, detailing its core function, mechanisms of introduction and cleavage, quantitative performance data, and detailed experimental protocols.

Core Principles of the Cbz Protecting Group

The primary function of the Cbz group is to temporarily mask the nucleophilicity of the α-amino group of an amino acid. This prevents unwanted side reactions, such as self-polymerization, during the activation of the carboxyl group for peptide bond formation.[1] The Cbz group, a benzyloxycarbonyl moiety, converts the highly reactive primary or secondary amine into a significantly less nucleophilic carbamate.[3]

A key advantage of the Cbz group is its stability under a broad range of conditions, including those that are basic and mildly acidic.[3] This robustness allows for the selective removal of other protecting groups, such as the acid-labile Boc group or the base-labile Fmoc group, in orthogonal protection schemes.[4]

Introduction of the Cbz Group: The Schotten-Baumann Reaction

The most common method for the introduction of the Cbz group is the Schotten-Baumann reaction, where an amino acid is treated with benzyl chloroformate (Cbz-Cl) under basic conditions.[3] The base, typically sodium carbonate or sodium hydroxide, serves to neutralize the hydrochloric acid generated during the reaction and to maintain a pH between 8 and 10, which is optimal for the reaction and minimizes racemization.[5]

Caption: Mechanism of Cbz Protection of an Amino Acid.

Quantitative Data for Cbz Protection

The Schotten-Baumann method is highly efficient for a wide range of amino acids, consistently yielding excellent results. The following table summarizes typical yields for the N-Cbz protection of various amino acids.

| Amino Acid | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Glycine | Cbz-Cl, NaOH | Water | 0 °C - RT | 0.5 | 86-91 | [1] |

| L-Alanine | Cbz-Cl, NaHCO₃/Na₂CO₃ | Water | 0 °C - RT | 2-4 | >90 | [5] |

| L-Phenylalanine | Cbz-Cl, NaHCO₃ | THF/Water | 0 °C | 20 | 90 | [3] |

| L-Leucine | Cbz-Cl, NaOH | Water | 0 °C - RT | ~1 | >90 | [1] |

| L-Cyclohexylglycine | Cbz-Cl, NaOH | Water/EtOAc | RT | - | 82.3 | [6] |

Cleavage of the Cbz Group: Deprotection Strategies

The versatility of the Cbz group is further highlighted by the various methods available for its removal. The choice of deprotection strategy is dictated by the presence of other functional groups within the peptide.

Catalytic Hydrogenolysis

The classic and most widely used method for Cbz deprotection is catalytic hydrogenolysis.[7] This method involves the use of a palladium catalyst, typically 10% palladium on carbon (Pd/C), and a hydrogen source to cleave the benzylic C-O bond. The reaction is clean, producing the free amine, toluene, and carbon dioxide as byproducts.[8]

Caption: Cbz Deprotection by Catalytic Hydrogenolysis.

Catalytic Transfer Hydrogenation

A safer alternative to using flammable hydrogen gas is catalytic transfer hydrogenation.[6] This method utilizes a hydrogen donor in situ, such as ammonium formate, formic acid, or sodium borohydride, in the presence of a palladium catalyst.[6][8]

Acidic Cleavage

For substrates containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or nitro groups), acidic cleavage provides a valuable alternative.[7] A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[5]

Quantitative Data for Cbz Deprotection

The efficiency of Cbz deprotection varies with the chosen method and the substrate. The following table provides a comparative summary of different deprotection conditions and their reported yields.

| Deprotection Method | Reagents/Catalyst | Solvent | Temperature | Time | Substrate Example | Yield (%) | Reference |

| Catalytic Hydrogenation | H₂, 10% Pd/C | MeOH | RT | 1-24 h | N-Cbz-aniline | 98 | [8] |

| H₂, 10% Pd/C | EtOH | RT | < 2 h | Cbz-L-Phe-L-Leu-OEt | >95 | [8] | |

| Catalytic Transfer Hydrogenation | HCOONH₄, 10% Pd/C | MeOH | Reflux | 1-3 h | N-Cbz protected peptides | >90 | [8] |

| NaBH₄, 10% Pd/C | MeOH | RT | 5-15 min | N-Cbz aromatic amines | 93-98 | [8] | |

| Acidic Cleavage | 33% HBr in AcOH | - | RT | 1-4 h | N-Cbz-glycine | High | [8] |

| AlCl₃, HFIP | HFIP | RT | - | Various N-Cbz compounds | High | [5] |

Orthogonality and Strategic Applications

The stability of the Cbz group to both acidic and basic conditions makes it an excellent component of orthogonal protection strategies in complex peptide synthesis.[4]

-

Cbz and Boc: The Cbz group is stable to the strong acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the Boc group. This allows for the selective deprotection of a Boc-protected amine in the presence of a Cbz-protected amine.[9]

-

Cbz and Fmoc: Similarly, the Cbz group is resistant to the basic conditions (e.g., piperidine) required for the removal of the Fmoc group.[4]

This orthogonality is crucial for the synthesis of peptides with modified side chains or for the convergent synthesis of large peptides from smaller, protected fragments.

Caption: Orthogonality of Cbz, Boc, and Fmoc Protecting Groups.

Experimental Protocols

General Procedure for N-Cbz Protection of an Amino Acid

Safety Precaution: Benzyl chloroformate is corrosive, lachrymatory, and a suspected carcinogen. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]

-

Dissolution: Dissolve the amino acid (1.0 equiv) in an aqueous solution of sodium carbonate (2.0 equiv) or a mixture of sodium carbonate and sodium bicarbonate. The pH should be maintained between 8 and 10.[5]

-

Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.05-1.2 equiv) dropwise to the cold, stirred solution, ensuring the temperature remains below 10 °C.

-

Reaction: Continue stirring at 0-5 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the aqueous mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid. The N-Cbz protected amino acid will precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization, for example, from an ethyl acetate/hexane mixture.[12]

General Procedure for Cbz Deprotection by Catalytic Hydrogenation

-

Dissolution: Dissolve the Cbz-protected peptide (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a reaction flask.[7]

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.[7]

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Once complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

General Procedure for Cbz Deprotection by Catalytic Transfer Hydrogenation

-

Dissolution: Dissolve the Cbz-protected peptide (1.0 equiv) in methanol or ethanol.[7]

-

Catalyst and Hydrogen Donor Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equiv).[7]

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Work-up and Isolation: Follow the filtration and isolation steps described in the catalytic hydrogenation protocol. An aqueous work-up may be necessary to remove ammonium salts.

Potential Side Reactions and Considerations

-

Racemization: While the Cbz group is generally considered to be a low-racemization protecting group, the conditions of both its introduction and the subsequent coupling steps must be carefully controlled. The use of certain coupling reagents or harsh basic conditions can lead to epimerization.[13][14][15]

-

Catalyst Poisoning: In catalytic hydrogenolysis, the palladium catalyst is susceptible to poisoning by sulfur-containing amino acids such as cysteine and methionine. This can lead to slow or incomplete reactions. In such cases, alternative deprotection methods or the use of a larger amount of catalyst may be necessary.[8][16]

-

Over-reduction: During hydrogenolysis, other reducible functional groups in the peptide, such as nitro groups, alkynes, or alkenes, may also be reduced. The choice of deprotection method must take into account the compatibility with all functional groups present in the molecule.[8]

Conclusion

The carboxybenzyl protecting group, a cornerstone of peptide synthesis for nearly a century, continues to be a valuable and widely used tool for researchers, scientists, and drug development professionals. Its robust stability, ease of introduction, and multiple, reliable deprotection methods, particularly its orthogonality with Boc and Fmoc groups, ensure its enduring relevance in the synthesis of complex peptides. A thorough understanding of its chemical properties, reaction mechanisms, and potential side reactions, as detailed in this guide, is essential for its successful application in modern peptide chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. nj.gov [nj.gov]

- 12. benchchem.com [benchchem.com]

- 13. Racemization in peptide synthesis. A laboratory experiment for senior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. benchchem.com [benchchem.com]

Navigating the Safe Handling of N-Cbz-glycine Ethyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Cbz-glycine ethyl ester, a key building block in peptide synthesis and pharmaceutical research, requires careful handling due to its potential hazards. This technical guide provides a comprehensive overview of the safety precautions, physical and chemical properties, and emergency procedures necessary for the safe utilization of this compound in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.

Core Safety and Handling Protocols

Proper handling of this compound is paramount to prevent accidental exposure and ensure laboratory safety. The following protocols outline the essential precautions to be taken.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of personal protective equipment. When handling this compound, the following PPE is mandatory:

-

Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.

-

Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact. For larger quantities or in case of a significant spill risk, impervious clothing may be necessary.[1]

-

Respiratory Protection: In situations where dust or aerosols may be generated and ventilation is inadequate, a full-face respirator with an appropriate particulate filter should be used.[1]

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure to hazardous substances.

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[2] A chemical fume hood is highly recommended, especially when heating the substance or when dust generation is possible.

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order in the immediate vicinity of where the chemical is being handled.

Handling and Storage Procedures

Prudent laboratory practices for handling and storage are essential for preventing accidents.

-

Handling: Avoid direct contact with the skin, eyes, and clothing.[2] Do not inhale dust or vapors.[2] Avoid the formation of dust and aerosols.[3] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][4] The recommended storage temperature is between 2-8°C.[2] Keep away from heat, sparks, and open flames. Store separately from incompatible materials such as strong oxidizing agents.[2]

Physicochemical and Toxicological Data

Understanding the physical, chemical, and toxicological properties of this compound is critical for a thorough risk assessment.

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White or off-white crystalline solid/powder | [2][5] |

| Molecular Formula | C12H15NO4 | [2][6] |

| Molar Mass | 237.25 g/mol | [2] |

| Melting Point | 81-82°C | [2] |

| Boiling Point | 376.3°C at 760 mmHg | [2] |

| Density | 1.162 g/cm³ | [2] |

| Flash Point | 181.4°C | [2] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Low solubility in water. | [2] |

| Vapor Pressure | 7.32E-06 mmHg at 25°C | [2] |

Toxicological Information

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. | [4][7][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [4][7][8] |

| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][7][8]

-

Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4]

Accidental Release Measures

In the case of a spill, follow these steps to ensure safe cleanup:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so.

-

Absorb: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[3][4]

-

Personal Protection: Wear the appropriate personal protective equipment (as outlined in the PPE section) during cleanup.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Spill Response Workflow

The following diagram illustrates a logical workflow for responding to a chemical spill of this compound.

Caption: Workflow for a chemical spill of this compound.

Conclusion

While this compound is an invaluable tool in chemical synthesis, its potential hazards necessitate a diligent and informed approach to its handling. By implementing the safety precautions, understanding the compound's properties, and being prepared for emergencies as outlined in this guide, researchers can significantly mitigate risks and maintain a safe laboratory environment. Continuous review of safety procedures and adherence to institutional and regulatory guidelines are essential for the ongoing safe use of this and all laboratory chemicals.

References

A Comprehensive Technical Guide on the Cbz Protection of Glycine's Amino Group

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed examination of the mechanism and experimental protocols for the protection of the amino group of glycine using the benzyloxycarbonyl (Cbz or Z) group. This foundational technique in peptide synthesis and organic chemistry is critical for the controlled formation of peptide bonds and the synthesis of complex molecules.

Core Mechanism: The Schotten-Baumann Reaction

The protection of glycine's amino group with benzyl chloroformate proceeds via the Schotten-Baumann reaction, a well-established method for the acylation of amines.[1][2][3] The reaction is conducted under basic conditions, which is crucial for the deprotonation of the amino group, rendering it nucleophilic.[4][5]

Under neutral conditions, glycine primarily exists as a zwitterion, with a protonated ammonium group that is not nucleophilic.[4][6] The addition of a base, typically sodium hydroxide, deprotonates the ammonium ion to reveal the free amino group, which can then act as a nucleophile.[4][7]

The nucleophilic nitrogen atom of the deprotonated glycine then attacks the electrophilic carbonyl carbon of benzyl chloroformate.[5][8] This is followed by the departure of the chloride leaving group, resulting in the formation of a carbamate and hydrochloric acid.[7][8] The base in the reaction mixture neutralizes the liberated HCl, driving the reaction to completion.[5]

A critical aspect of this procedure is the controlled addition of benzyl chloroformate and base to the aqueous glycine solution, often at low temperatures (e.g., 0 °C), to minimize the hydrolysis of the benzyl chloroformate, which would otherwise reduce the yield of the desired product.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. byjus.com [byjus.com]

- 6. Page loading... [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of N-Cbz-Glycine Ethyl Ester: A Technical Overview

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and synthetic pathways of key building blocks is paramount. This technical guide provides an in-depth look at the spectroscopic data and experimental protocols for N-Cbz-glycine ethyl ester, a crucial intermediate in peptide synthesis.

Summary of Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. This data is essential for the structural elucidation and quality control of the compound.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.35 | m | - | 5H | C₆H₅ |

| 5.25 | s | - | 1H | NH |

| 5.12 | s | - | 2H | C₆H₅CH ₂ |

| 4.18 | q | 7.1 | 2H | OCH ₂CH₃ |

| 3.95 | d | 6.2 | 2H | NHCH ₂ |

| 1.25 | t | 7.1 | 3H | OCH₂CH ₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 169.8 | C =O (ester) |

| 156.2 | C =O (carbamate) |

| 136.4 | C (aromatic, C1') |

| 128.5 | C H (aromatic, C3'/C5') |

| 128.1 | C H (aromatic, C4') |

| 128.0 | C H (aromatic, C2'/C6') |

| 67.1 | C₆H₅C H₂ |

| 61.6 | OC H₂CH₃ |

| 42.8 | NHC H₂ |

| 14.2 | OCH₂C H₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3340 | Strong, Broad | N-H Stretch |

| 3035 | Medium | C-H Stretch (Aromatic) |

| 2985, 2940 | Medium | C-H Stretch (Aliphatic) |

| 1745 | Strong | C=O Stretch (Ester) |

| 1720 | Strong | C=O Stretch (Carbamate) |

| 1530 | Strong | N-H Bend |

| 1215 | Strong | C-O Stretch (Ester) |

| 1050 | Strong | C-O Stretch (Carbamate) |

| 700, 750 | Strong | C-H Bend (Aromatic) |

Sample preparation: KBr pellet or thin film.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of glycine ethyl ester hydrochloride with benzyl chloroformate under basic conditions.[1]

Materials:

-

Glycine ethyl ester hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Glycine ethyl ester hydrochloride is dissolved in water, and the solution is cooled in an ice bath.

-

A solution of sodium carbonate in water is added slowly to neutralize the hydrochloride and liberate the free amino ester.

-

Benzyl chloroformate and a further equivalent of sodium carbonate solution are added portion-wise while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred vigorously for a set period at low temperature and then allowed to warm to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[2]

NMR Spectroscopy

Instrumentation:

-

A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Approximately 10-20 mg of purified this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H and ¹³C NMR spectra are acquired at room temperature.

-

Standard pulse sequences are used for both ¹H (single pulse) and ¹³C (proton-decoupled) experiments.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Thin Film Method: A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

Data Acquisition:

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.

Logical Workflow and Relationships

The synthesis and characterization of this compound follow a logical progression, as illustrated in the diagrams below.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for this compound.

References

Methodological & Application

Synthesis of N-Cbz-Glycine Ethyl Ester: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-Cbz-glycine ethyl ester, a crucial building block in peptide synthesis and various other applications within medicinal chemistry and drug development. The procedure is based on the Schotten-Baumann reaction, a reliable method for the N-acylation of amino acid esters. This document outlines the required materials, detailed experimental procedure, purification methods, and characterization of the final product, including spectroscopic data. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided to aid in the seamless execution of the synthesis. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction

This compound, also known as ethyl N-(benzyloxycarbonyl)glycinate, is a valuable derivative of the simplest amino acid, glycine. The benzyloxycarbonyl (Cbz or Z) group serves as a key protecting group for the amine functionality, preventing unwanted side reactions during peptide coupling and other synthetic transformations. Its stability under various conditions and its straightforward removal via catalytic hydrogenation make it an indispensable tool in the synthesis of complex peptides and other pharmaceutically relevant molecules. The ethyl ester moiety protects the carboxylic acid group, allowing for selective reactions at the N-terminus.

This protocol details the synthesis of this compound from glycine ethyl ester hydrochloride and benzyl chloroformate under Schotten-Baumann conditions. This method involves the use of a biphasic system with an aqueous base to neutralize the hydrochloric acid generated during the reaction, thus driving the reaction to completion.

Materials and Methods

Reagents and Equipment

-

Glycine ethyl ester hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Melting point apparatus

Physicochemical Data of Key Compounds

| Compound Name | Formula | MW ( g/mol ) | m.p. (°C) | b.p. (°C) | Density (g/mL) |

| Glycine ethyl ester hydrochloride | C₄H₁₀ClNO₂ | 139.58 | 142-145 | - | - |

| Benzyl chloroformate | C₈H₇ClO₂ | 170.59 | - | 103 (20 mmHg) | 1.195 |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 851 | - | 2.54 |

| This compound | C₁₂H₁₅NO₄ | 237.25 | 35-38 | - | - |

Experimental Protocol

The synthesis of this compound is performed via a Schotten-Baumann reaction.

Reaction Scheme

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glycine ethyl ester hydrochloride (1.0 eq, e.g., 10.0 g, 71.6 mmol) and sodium carbonate (2.5 eq, e.g., 19.0 g, 179 mmol) in a mixture of dichloromethane (100 mL) and water (100 mL).

-

Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Addition of Benzyl Chloroformate: Add benzyl chloroformate (1.1 eq, e.g., 13.4 g, 11.2 mL, 78.8 mmol) dropwise to the cold, stirred solution over a period of 30-45 minutes. Ensure the temperature is maintained at 0-5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for 2-3 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The product spot should be visible under UV light.

Work-up and Purification

-

Phase Separation: Pour the reaction mixture into a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL). The acid wash removes any unreacted amine, and the bicarbonate wash removes any remaining acidic impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.

-

Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel if necessary.

Results and Characterization

The expected yield of this compound is typically in the range of 80-90%.

Physicochemical Properties

-

Appearance: White to off-white solid.

-

Melting Point: 35-38 °C.[1]

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.39-7.29 (m, 5H, Ar-H), 5.30 (s, 1H, NH), 5.14 (s, 2H, OCH₂Ph), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.97 (d, J = 5.9 Hz, 2H, NCH₂), 1.28 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170.1, 156.2, 136.3, 128.5, 128.2, 128.0, 67.2, 61.6, 43.8, 14.2.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The Schotten-Baumann reaction is a highly effective method for the N-protection of amino acid esters. The use of a biphasic system with an inorganic base like sodium carbonate is advantageous as it efficiently neutralizes the generated HCl, driving the reaction forward and preventing the protonation and deactivation of the amino group. The dropwise addition of benzyl chloroformate at low temperatures is crucial to minimize its hydrolysis. The work-up procedure is designed to effectively remove unreacted starting materials and by-products, yielding a product of high purity. The provided spectroscopic data can be used to confirm the identity and purity of the synthesized this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a key intermediate in peptide synthesis and medicinal chemistry. The described procedure is robust and can be readily implemented in a standard organic chemistry laboratory. The accompanying data and diagrams are intended to facilitate the successful execution of this synthesis by researchers and scientists.

References

Application Notes and Protocols for the Coupling Reaction of N-Cbz-glycine with another Amino Acid Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the solution-phase coupling of N-Carbobenzyloxy-glycine (N-Cbz-glycine) with a second amino acid ester. This fundamental reaction is a cornerstone in the synthesis of dipeptides and larger peptide fragments, crucial for various applications in drug discovery and development. This document outlines common coupling methodologies, presents comparative data for different coupling reagents, and offers detailed, step-by-step protocols for laboratory execution.

Introduction

The formation of a peptide bond between two amino acids is a central transformation in peptide synthesis. The reaction involves the activation of the carboxylic acid of an N-protected amino acid, in this case, N-Cbz-glycine, to facilitate its reaction with the free amino group of another amino acid ester. The Carbobenzyloxy (Cbz) group is a widely used protecting group for the α-amino function due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. The esterification of the C-terminus of the second amino acid prevents its self-condensation and enhances its solubility in organic solvents.

The choice of coupling reagent is critical for achieving high yields, minimizing side reactions such as racemization, and ensuring the purity of the final dipeptide. This document focuses on three widely used and effective coupling systems:

-

Carbodiimides with additives: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) in combination with 1-Hydroxybenzotriazole (HOBt).

-

Onium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

Comparative Data of Coupling Reagents

The selection of an appropriate coupling reagent is dependent on factors such as the specific amino acids being coupled, desired reaction time, and the scale of the synthesis. The following table summarizes typical quantitative data for the coupling of N-Cbz-glycine with various amino acid esters using different coupling reagents.

| N-Cbz-glycine | Amino Acid Ester | Coupling Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Notes |

| 1.0 eq | L-Alanine ethyl ester HCl | EDC (1.2 eq), HOBt (1.2 eq) | NMM (1.2 eq) | DCM | 12-18 | 85-95 | EDC is water-soluble, simplifying work-up.[1] |

| 1.0 eq | L-Leucine methyl ester HCl | DCC (1.1 eq), HOBt (1.1 eq) | TEA (1.1 eq) | DCM/DMF | 12-24 | 80-90 | Dicyclohexylurea (DCU) byproduct is insoluble and removed by filtration.[2] |

| 1.0 eq | L-Valine ethyl ester HCl | HBTU (1.1 eq), HOBt (1.1 eq) | DIPEA (2.0 eq) | DMF | 2-4 | 90-98 | HBTU offers faster reaction times and high yields.[1][3][4] |

| 1.0 eq | Glycine ethyl ester HCl | Methoxyacetylene (1.3 eq) | None | Ethyl Acetate | 3 | ~80 | An older method, useful for specific applications. |

NMM: N-Methylmorpholine, TEA: Triethylamine, DIPEA: N,N-Diisopropylethylamine, DCM: Dichloromethane, DMF: N,N-Dimethylformamide.

Experimental Protocols

The following are detailed protocols for the solution-phase coupling of N-Cbz-glycine with an amino acid ester using the aforementioned coupling reagents.

Protocol 1: Coupling using EDC/HOBt

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve reaction efficiency.[1]

Materials:

-

N-Cbz-glycine

-

Amino acid ester hydrochloride (e.g., L-Alanine ethyl ester hydrochloride)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve N-Cbz-glycine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Amine Neutralization: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add NMM (1.2 eq). Stir at room temperature for 15 minutes.

-

Coupling Reaction: To the cooled solution from step 1, add EDC·HCl (1.2 eq) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid. Add the neutralized amine solution from step 2 to the activated carboxylic acid solution. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure dipeptide.

Protocol 2: Coupling using DCC/HOBt

This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent with HOBt.

Materials:

-

N-Cbz-glycine

-

Amino acid ester hydrochloride (e.g., L-Leucine methyl ester hydrochloride)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Amine Neutralization: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add TEA (1.1 eq). Stir at room temperature for 15 minutes.

-

Coupling Reaction: To the neutralized amine solution, add N-Cbz-glycine (1.0 eq) and HOBt (1.1 eq). Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM to the cooled reaction mixture. Stir the reaction at 0 °C for 2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up: Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM. Combine the filtrate and washings. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure dipeptide.

Protocol 3: Coupling using HBTU

This protocol utilizes the highly efficient onium salt coupling reagent HBTU.

Materials:

-

N-Cbz-glycine

-

Amino acid ester hydrochloride (e.g., L-Valine ethyl ester hydrochloride)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-